![molecular formula C20H23BrN2O2 B4511083 6-{[5-(4-bromophenyl)-3-isoxazolyl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4511083.png)
6-{[5-(4-bromophenyl)-3-isoxazolyl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane
Description
Synthesis Analysis
The synthesis of bicyclic compounds like 6-{[5-(4-Bromophenyl)-3-isoxazolyl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane often involves strategies that enable the formation of multiple ring systems in a controlled and efficient manner. Techniques such as ring-closing metathesis (RCM) have been highlighted for their ability to construct bicyclic structures, offering a pathway to synthesize compounds with similar complexity (Burke, Müller, & Beaudry, 1999). Additionally, the Horner-Emmons olefination conjugate addition reaction represents another synthetic approach that has been applied to construct azabicyclooctane derivatives, demonstrating the versatility of synthetic methods in accessing such frameworks (Callis, Thomas, Pearson, & Potter, 1996).
Molecular Structure Analysis
The molecular structure of compounds within the 6-azabicyclo[3.2.1]octane family is characterized by a bicyclic framework that incorporates nitrogen atoms, offering a rich tapestry for chemical interactions and reactivity. X-ray crystallography and computational methods are crucial tools in elucidating the detailed geometry of such molecules, revealing how substituents influence overall molecular conformation and stability. The precise arrangement of atoms within these compounds directly impacts their chemical behavior and potential applications.
Chemical Reactions and Properties
The reactivity of 6-azabicyclo[3.2.1]octane derivatives is influenced by their structural features, including the presence of nitrogen atoms and the bicyclic architecture. These molecules participate in various chemical reactions, showcasing a range of functionalities such as analgesic activities and potential for synthesis of complex molecular structures. The structural motifs present in these compounds serve as key determinants of their chemical properties, allowing for targeted modifications and applications in different chemical contexts (Takeda et al., 1977).
properties
IUPAC Name |
[5-(4-bromophenyl)-1,2-oxazol-3-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2/c1-19(2)9-15-10-20(3,11-19)12-23(15)18(24)16-8-17(25-22-16)13-4-6-14(21)7-5-13/h4-8,15H,9-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAUUIWVNVKDJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Br)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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